n-MCT-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-MCT-d3 involves the incorporation of deuterium atoms into the methanocarbathymidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
n-MCT-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized methanocarbathymidine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
n-MCT-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in biological systems.
Medicine: Investigated for its potential use in antiviral therapies due to its structural similarity to natural nucleosides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-MCT-d3 involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its molecular targets and pathways. The compound can inhibit viral replication by mimicking natural nucleosides and incorporating into viral DNA or RNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
Methanocarbathymidine: The non-deuterated form of n-MCT-d3, used in similar research applications.
Deuterated Nucleosides: Other deuterium-labeled nucleosides used for analytical studies and metabolic tracing.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical studies compared to non-deuterated analogs. This makes it particularly valuable in research applications where accurate tracking and analysis are crucial .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1/i1D3 |
InChI Key |
NOWRLNPOENZFHP-MIHHROEASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Origin of Product |
United States |
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